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molecular formula C12H15NO B8434881 N-benzyl-N-(1-Propenyl)acetamide CAS No. 92444-89-8

N-benzyl-N-(1-Propenyl)acetamide

Cat. No. B8434881
M. Wt: 189.25 g/mol
InChI Key: CVUTWKVGETWPRT-UHFFFAOYSA-N
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Patent
US06479664B1

Procedure details

Dimethylformamide (19.34 g, 0.264 moles) was added to a well stirred and cooled material of diphosgene (36.64 g, 0.185 moles) at 4° C. in 30 minutes in an ice bath followed by N-benzyl-N-(1-Propenyl)acetamide (5 g, 0.026 moles) at the same temperature. The reaction mixture was further continued for 2 hours at 30° C. The ice cold both was removed and heated to 75° C. for 8 hours. Work up procedure was carried out according to the procedure of example 1. Before that excess DMF was removed under reduced pressure. The obtained residue was subjected to chromatographic purification on silica gel to give 2-chloro-5-methylpyridine-3-carbaldehyde (3.78 g) in 92% yield.
Quantity
19.34 g
Type
reactant
Reaction Step One
Quantity
36.64 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN(C)C=[O:4].O=[C:7]([Cl:13])OC(Cl)(Cl)Cl.[CH2:14]([N:21](C=CC)C(=O)C)[C:15]1[CH:20]=C[CH:18]=[CH:17][CH:16]=1>>[Cl:13][C:7]1[C:17]([CH:18]=[O:4])=[CH:16][C:15]([CH3:20])=[CH:14][N:21]=1

Inputs

Step One
Name
Quantity
19.34 g
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
36.64 g
Type
reactant
Smiles
O=C(OC(Cl)(Cl)Cl)Cl
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N(C(C)=O)C=CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice cold both was removed
CUSTOM
Type
CUSTOM
Details
Before that excess DMF was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was subjected to chromatographic purification on silica gel

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=NC=C(C=C1C=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.78 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 93.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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